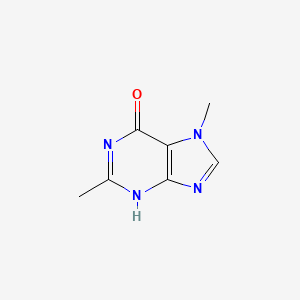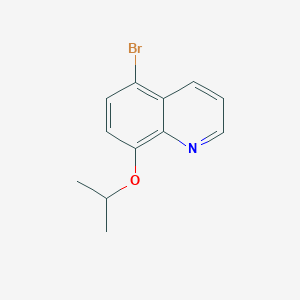![molecular formula C16H9ClN2O4 B7951299 2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione](/img/structure/B7951299.png)
2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of the compound “2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The industrial production often involves the use of automated systems to monitor and control the reaction conditions, ensuring consistent quality and high yield.
化学反応の分析
Types of Reactions: The compound “2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the conditions under which the reactions are carried out.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
科学的研究の応用
The compound “2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, “this compound” is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various materials and chemicals.
作用機序
The mechanism of action of “2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used, such as in therapeutic applications or industrial processes.
類似化合物との比較
Similar Compounds: Similar compounds to “2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione” include those with similar molecular structures and functional groups. These compounds may share some properties and reactivity patterns but can also exhibit unique characteristics that distinguish them from “this compound”.
Uniqueness: The uniqueness of “this compound” lies in its specific molecular structure and the particular set of properties it exhibits. This makes it a valuable compound for various applications and a subject of ongoing research to fully understand its potential and limitations.
特性
IUPAC Name |
2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-6-5-9(19(22)23)7-14(13)18-8-12-15(20)10-3-1-2-4-11(10)16(12)21/h1-8,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQFMUXGKTUOBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B7951218.png)

![7-(2-chlorophenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7951232.png)
![7-(4-chlorophenyl)-2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7951235.png)

![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B7951249.png)




![2-[[(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7951294.png)
![2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B7951305.png)


